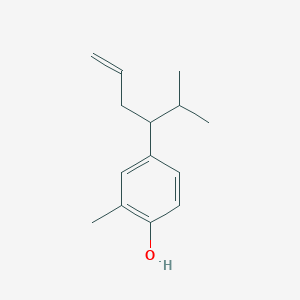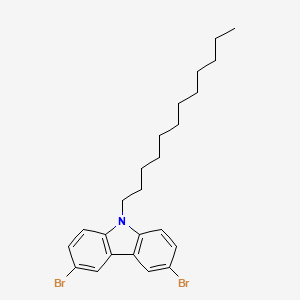
3,6-Dibromo-9-dodecyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dibromo-9-dodecyl-9H-carbazole is an organic compound with the molecular formula C24H31Br2N. It is a derivative of carbazole, a heterocyclic aromatic compound. The compound is characterized by the presence of two bromine atoms at the 3 and 6 positions and a dodecyl group at the 9 position of the carbazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-9-dodecyl-9H-carbazole typically involves the bromination of 9-dodecylcarbazole. One common method is the direct bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane at room temperature. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the 3 and 6 positions of the carbazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified by recrystallization or column chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dibromo-9-dodecyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 6 positions can be substituted with other functional groups through reactions such as Suzuki coupling and Kumada polymerization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the bromine atoms with other aryl or alkyl groups.
Kumada Polymerization: This reaction uses Grignard reagents and nickel catalysts to form carbon-carbon bonds, leading to the formation of polymers.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, Suzuki coupling can yield various aryl-substituted carbazole derivatives, while Kumada polymerization can produce polycarbazole materials with unique electronic properties .
Aplicaciones Científicas De Investigación
3,6-Dibromo-9-dodecyl-9H-carbazole has several scientific research applications, including:
Organic Electronics: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its excellent electronic properties.
Materials Science: It is used in the development of novel materials with specific optical and electronic characteristics.
Biological Research: Derivatives of this compound have been studied for their potential neuroprotective and neurogenic properties.
Industrial Applications: The compound is used in the production of high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,6-Dibromo-9-dodecyl-9H-carbazole is primarily related to its ability to participate in various chemical reactions. The bromine atoms at the 3 and 6 positions make the compound highly reactive, allowing it to undergo substitution reactions that modify its electronic properties. These modifications can enhance the compound’s performance in electronic and optoelectronic applications .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dibromo-9H-carbazole: Lacks the dodecyl group, making it less soluble in organic solvents.
3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole: Contains a shorter alkyl chain, which affects its solubility and electronic properties.
P7C3: A derivative with neuroprotective properties, used in neurodegenerative disease research.
Uniqueness
3,6-Dibromo-9-dodecyl-9H-carbazole is unique due to its long dodecyl chain, which enhances its solubility in organic solvents and improves its processability in various applications. This makes it particularly valuable in the development of organic electronic materials and high-performance polymers .
Propiedades
Número CAS |
85948-98-7 |
|---|---|
Fórmula molecular |
C24H31Br2N |
Peso molecular |
493.3 g/mol |
Nombre IUPAC |
3,6-dibromo-9-dodecylcarbazole |
InChI |
InChI=1S/C24H31Br2N/c1-2-3-4-5-6-7-8-9-10-11-16-27-23-14-12-19(25)17-21(23)22-18-20(26)13-15-24(22)27/h12-15,17-18H,2-11,16H2,1H3 |
Clave InChI |
JABRFVCKJLCJKU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


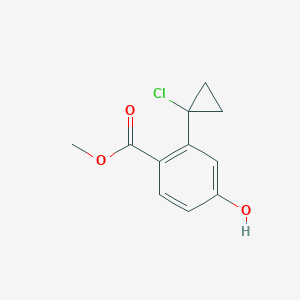
![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
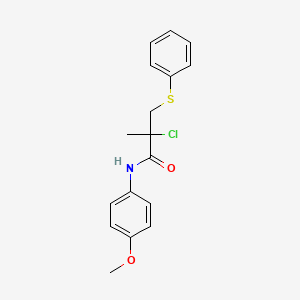
![1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14405399.png)
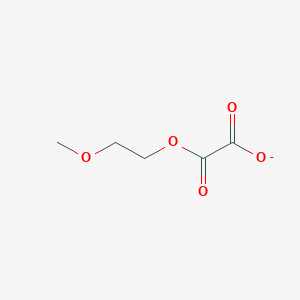
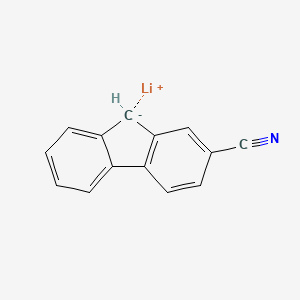


![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
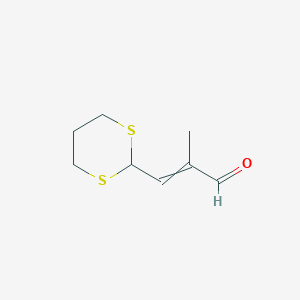
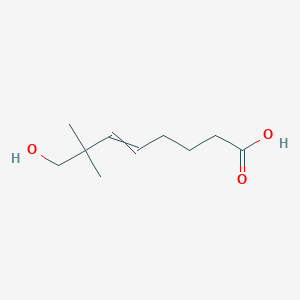
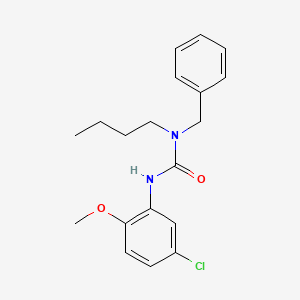
![4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14405458.png)
